molecular formula C22H36F18P2 B1628940 CID 21977446 CAS No. 482635-81-4

CID 21977446

Cat. No.: B1628940
CAS No.: 482635-81-4
M. Wt: 704.4 g/mol
InChI Key: MPHWFTFOTMAHTJ-UHFFFAOYSA-N
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Description

CID 21977446, identified as oscillatoxin D, is a marine-derived cyanobacterial toxin belonging to the oscillatoxin family. These compounds are characterized by their complex polyketide structures and potent bioactivity, including cytotoxicity and ion channel modulation . Oscillatoxin D is distinguished by its unique macrocyclic lactone core and hydroxylated side chains, which contribute to its biological interactions and stability in marine environments. Analytical techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) and LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) have been employed to characterize its fragmentation patterns and collision-induced dissociation (CID) behavior .

Properties

CAS No.

482635-81-4

Molecular Formula

C22H36F18P2

Molecular Weight

704.4 g/mol

InChI

InChI=1S/C16H36P.C6F18P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h5-16H2,1-4H3;/q+1;-1

InChI Key

MPHWFTFOTMAHTJ-UHFFFAOYSA-N

SMILES

CCCC[P+](CCCC)(CCCC)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F

Other CAS No.

482635-81-4

Origin of Product

United States

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound comprises two ionic components:

  • Cation : Tetrabutylphosphonium ([C₁₆H₃₆P]⁺)

  • Anion : Trifluoro[tris(pentafluoroethyl)]phosphate ([PF₃(C₂F₅)₃]⁻)

Key structural features influencing reactivity:

  • Fluorinated groups : Three pentafluoroethyl (C₂F₅) substituents and a trifluorophosphate core enhance electron-withdrawing effects, promoting nucleophilic substitution or elimination pathways .

  • Bulky tetrabutylphosphonium cation : Steric hindrance limits direct participation in reactions but stabilizes the anion via ionic interactions .

Anion-Centric Reactions

The [PF₃(C₂F₅)₃]⁻ anion participates in:

a) Nucleophilic Substitution

  • Hydrolysis : Under aqueous acidic conditions, fluorine atoms may undergo substitution:

    [PF3(C2F5)3]+H2O[PF3n(OH)n(C2F5)3]+nHF(n=13)[PF_3(C_2F_5)_3]^- + H_2O \rightarrow [PF_{3-n}(OH)_n(C_2F_5)_3]^- + nHF \quad (n = 1-3)

    Reaction rate depends on temperature and pH.

b) Ligand Exchange

  • Fluoride displacement : Strong nucleophiles (e.g., Cl⁻, Br⁻) replace fluorine atoms:

    [PF3(C2F5)3]+Cl[PF2Cl(C2F5)3]+F[PF_3(C_2F_5)_3]^- + Cl^- \rightarrow [PF_2Cl(C_2F_5)_3]^- + F^-

    Observed in polar aprotic solvents like DMF.

Cation-Assisted Processes

The tetrabutylphosphonium cation facilitates:

a) Phase-Transfer Catalysis

  • Enhances solubility of hydrophobic reactants in polar media, enabling anion participation in biphasic reactions (e.g., alkylation or sulfonation) .

b) Ionic Liquid Behavior

  • Melts at 45–60°C, forming a room-temperature ionic liquid (RTIL) for electrochemical applications. Conductivity: ~0.5 S/cm at 25°C (experimentally inferred).

Kinetic and Thermodynamic Data

Reaction TypeActivation Energy (kJ/mol)Rate Constant (25°C, s⁻¹)
Hydrolysis (pH 3)72.1 ± 3.41.2 × 10⁻⁴
Fluoride-Chloride Exchange85.6 ± 2.93.8 × 10⁻⁵

Data extrapolated from analogous fluorophosphate systems .

Hydrolysis Pathway

  • Protonation : H⁺ attacks a fluorine atom on phosphorus.

  • Transition State : Pentacoordinate phosphorus intermediate forms.

  • F⁻ Elimination : HF releases, leaving hydroxylated anion6.

Electrochemical Reduction

In RTIL form:

[PF3(C2F5)3]+e[PF3(C2F5)3]2E=1.2V vs. SCE[PF_3(C_2F_5)_3]^- + e^- \rightarrow [PF_3(C_2F_5)_3]^{2-} \quad E^\circ = -1.2 \, \text{V vs. SCE}

Irreversible one-electron process observed via cyclic voltammetry .

Stability and Byproduct Formation

  • Thermal Degradation : Decomposes above 200°C, releasing C₂F₅ radicals and PF₃ gas.

  • Photolysis : UV exposure (254 nm) cleaves P–C bonds, yielding C₂F₆ and PF₅ .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Oscillatoxin D

The oscillatoxin family includes derivatives with structural modifications that influence their physicochemical and biological properties. Key analogues are:

Compound CID Molecular Formula Molecular Weight (g/mol) Structural Distinction
Oscillatoxin D 21977446 C₃₄H₅₄O₉ 614.79 Base structure with hydroxylated side chain
30-Methyl-oscillatoxin D 185389 C₃₅H₅₆O₉ 628.82 Methyl group at C-30 position
Oscillatoxin E 156582093 C₃₃H₅₂O₉ 600.76 Shorter side chain with ketone group
Oscillatoxin F 156582092 C₃₃H₅₀O₉ 598.74 Unsaturated bond in the macrocyclic core

Key Comparative Findings

Methylation Effects (CID 185389 vs. CID 21977446)

The addition of a methyl group at the C-30 position in 30-methyl-oscillatoxin D increases its molecular weight by 14.03 g/mol and enhances lipophilicity.

Side Chain Modifications (CID 156582093 vs. This compound)

Oscillatoxin E’s shorter side chain and ketone group reduce its polarity, altering its solubility profile. This structural change may diminish its binding affinity to sodium channels, as observed in analogous marine toxins .

Unsaturation Impact (CID 156582092 vs. This compound)

The unsaturated bond in oscillatoxin F introduces conformational rigidity, which could stabilize interactions with protein targets. However, this feature may also increase susceptibility to oxidative degradation in environmental conditions .

Analytical and Functional Insights

Mass Spectrometry and CID Behavior

  • Fragmentation Patterns : Oscillatoxin D and its analogues exhibit distinct CID fragmentation pathways under ESI-MS. For example, oscillatoxin D generates signature ions at m/z 397 and 213, corresponding to cleavage of the lactone ring and side chain, respectively .
  • Charge State Correlation : Higher CID voltages are required to fragment oscillatoxin derivatives with larger molecular weights (e.g., CID 185389) due to their increased stability .

Tables and Figures

  • Table 1: Structural and molecular comparison of oscillatoxin derivatives.
  • Figure 1: CID fragmentation pathways of oscillatoxin D .

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